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Introduction
2,4-Dimethoxytoluene is a versatile aromatic compound that serves as a valuable precursor in

the field of organic synthesis.[1] Its unique structural features, including two electron-donating

methoxy groups and a methyl group on the benzene ring, render it highly reactive towards

electrophilic aromatic substitution and other transformations. This reactivity, coupled with the

specific substitution pattern, allows for the regioselective synthesis of a wide array of

functionalized aromatic compounds. Consequently, 2,4-dimethoxytoluene is a key starting

material in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This

in-depth technical guide provides a comprehensive overview of the core reactions of 2,4-
dimethoxytoluene, detailed experimental protocols, and its applications in multi-step organic

synthesis.

Chemical and Physical Properties
2,4-Dimethoxytoluene, also known as 4-methyl-1,3-dimethoxybenzene, is a colorless to pale

yellow liquid with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[2][3]

Key physical properties are summarized in the table below.
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Property Value Reference

CAS Number 38064-90-3 [2][3]

Molecular Formula C₉H₁₂O₂ [2][3]

Molecular Weight 152.19 g/mol [2][3]

Appearance Colorless to pale yellow liquid [4]

Boiling Point 110-120 °C at 30 mmHg [2][5]

Density 1.036 g/mL at 25 °C [2][5]

Refractive Index (n20/D) 1.524 [2][5]

Core Reactions and Synthetic Utility
The electron-rich nature of the aromatic ring in 2,4-dimethoxytoluene makes it highly

susceptible to electrophilic aromatic substitution reactions. The two methoxy groups and the

methyl group are ortho- and para-directing, leading to a high degree of regioselectivity in these

reactions. The primary positions for substitution are the 5- and 6-positions, which are ortho and

para to the activating groups.

Nitration
Nitration of 2,4-dimethoxytoluene introduces a nitro group onto the aromatic ring, a crucial

functional group for further transformations, such as reduction to an amine. The reaction is

typically carried out using a mixture of nitric acid and a dehydrating agent.

Experimental Protocol: Synthesis of 2,4-Dimethoxy-5-nitrotoluene

A solution of 2,4-dimethoxybenzaldehyde can be nitrated to yield 2,4-dimethoxy-5-

nitrobenzaldehyde. To a stirred suspension of 2,4-dihydroxy-5-nitrobenzaldehyde (2.76 g, 20

mmol) and potassium carbonate (6.91 g, 50 mmol) in acetone (30 mL) at ice-cold conditions,

methyl iodide (2.73 mL, 44.4 mmol) is added. The reaction mixture is allowed to stir at room

temperature and monitored by TLC. Upon completion of the reaction (approximately 6 hours),

the mixture is worked up using ethyl acetate and water. The organic layer is then concentrated
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under reduced pressure to obtain 2,4-dimethoxy-5-nitrobenzaldehyde.[1] This product was

obtained as a brown crystalline solid in 84% yield.[1]

¹H NMR (CDCl₃, 400 MHz): δ 4.07 (3H, s), 4.08 (3H, s), 6.55 (1H, s), 8.50 (1H, s), 10.28 (1H,

s)[1]

¹³C NMR (CDCl₃, 100 MHz): δ 56.49, 56.97, 95.93, 127.99, 159.53, 165.83, 186.54[1]

IR (KBr) νₘₐₓ: 2981, 2970, 2892, 1702, 1671, 1580, 1420, 1302 cm⁻¹[1]

HRMS (ESI): m/z: calcd for C₉H₉NNaO₅ [M + Na]⁺ 234.0378, Found 234.0376[1]

Halogenation
Halogenation, particularly bromination, of 2,4-dimethoxytoluene provides a route to

halogenated aromatic compounds that can be further functionalized through cross-coupling

reactions or conversion to organometallic reagents.

Experimental Protocol: Synthesis of 5-Bromo-2,4-dimethoxytoluene

While a specific protocol for the bromination of 2,4-dimethoxytoluene was not found, a

general procedure for the bromination of a similar compound, 2,5-dimethoxytoluene, can be

adapted. 2,5-Dimethoxytoluene is brominated with bromine in chloroform to yield 4-bromo-2,5-

dimethoxytoluene as the sole product.

Product
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Yield (%)

4-Bromo-2,5-

dimethoxytoluen

e

C₉H₁₁BrO₂ 231.09 87-87.5 Not specified

Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto

electron-rich aromatic rings.[6] This reaction utilizes a Vilsmeier reagent, typically formed from
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a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as

phosphorus oxychloride (POCl₃).[1][7]

Experimental Protocol: Synthesis of 2,4-Dimethoxy-5-formyltoluene

A general procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic compound

involves the in-situ formation of the Vilsmeier reagent. Phosphorus oxychloride is carefully

added to ice-cold DMF. A solution of the aromatic substrate in DMF is then added, and the

mixture is heated. After the reaction is complete, it is poured into ice-cold water and stirred

vigorously to precipitate the product, which is then filtered, washed, and purified.[8]

While a specific yield for the formylation of 2,4-dimethoxytoluene was not found, the reaction

is generally efficient for activated aromatic compounds.

Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group to the aromatic ring, forming a ketone. This

reaction typically employs an acyl halide or anhydride in the presence of a Lewis acid catalyst,

such as aluminum chloride.[9][10] The resulting aryl ketones are valuable intermediates in the

synthesis of more complex molecules.

Experimental Protocol: Synthesis of 2,4-Dimethoxy-5-acetyltoluene

A general procedure for Friedel-Crafts acylation of an activated aromatic ether like anisole

involves adding a Lewis acid (e.g., FeCl₃) to a solution of the substrate in a suitable solvent

(e.g., CH₂Cl₂), followed by the slow addition of the acylating agent (e.g., propionyl chloride).[11]

After stirring, the reaction is quenched with ice-cold water, and the product is extracted,

washed, dried, and purified.[11]

Product Molecular Formula
Molecular Weight (
g/mol )

Yield (%)

2',5'-

dimethylacetophenon

e

C₁₀H₁₂O 148.20 135.9% (crude)
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Note: The reported yield of 135.9% for 2',5'-dimethylacetophenone is from a student

experiment and likely indicates the presence of impurities or solvent in the final product.[12]

Applications in Multi-Step Synthesis
2,4-Dimethoxytoluene and its derivatives are valuable building blocks in the synthesis of a

variety of bioactive molecules, including pharmaceuticals and agrochemicals. The functional

groups introduced through the core reactions described above can be further manipulated to

construct more complex molecular architectures.

Synthesis of Pharmaceutical Intermediates
Derivatives of 2,4-dimethoxytoluene are found in the structures of various pharmacologically

active compounds. For instance, dimethoxy-substituted aromatic rings are present in a number

of alkaloids and other natural products with biological activity. The quinoline alkaloid family, for

example, contains members with antiseptic and antineoplastic effects, and their biosynthesis

often involves precursors derived from functionalized aromatic compounds.[12]

One notable example is the use of a dimethoxybenzyl moiety in the synthesis of piritrexim, an

inhibitor of dihydrofolate reductase.[13] The synthesis of analogues of piritrexim has involved

the use of 2,5-dimethoxybenzyl groups, highlighting the utility of dimethoxytoluene derivatives

in medicinal chemistry.[14]

Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction pathways

and experimental workflows starting from 2,4-dimethoxytoluene.
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2,4-Dimethoxytoluene

2,4-Dimethoxy-5-nitrotoluene
HNO₃, H₂SO₄

5-Bromo-2,4-dimethoxytolueneBr₂, FeBr₃

2,4-Dimethoxy-5-formyltoluene
POCl₃, DMF

(Vilsmeier-Haack)

2,4-Dimethoxy-5-acetyltoluene

CH₃COCl, AlCl₃
(Friedel-Crafts)

Click to download full resolution via product page

Key electrophilic aromatic substitution reactions of 2,4-dimethoxytoluene.
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Reaction

Work-up and Purification

Start:
2,4-Dimethoxytoluene

Add HNO₃ and H₂SO₄

at low temperature

Stir at controlled
temperature

Pour onto ice

Extract with
organic solvent

Wash organic layer

Dry over Na₂SO₄

Remove solvent
in vacuo

Purify by
chromatography

or recrystallization

End

Final Product:
2,4-Dimethoxy-5-nitrotoluene
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,4-dimethoxy-5-nitro-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

3. diva-portal.org [diva-portal.org]

4. 2,4-Dihydroxy-5-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

5. BJOC - Search Results [beilstein-journals.org]

6. beilstein-journals.org [beilstein-journals.org]

7. researchgate.net [researchgate.net]

8. rsc.org [rsc.org]

9. rsc.org [rsc.org]

10. rsc.org [rsc.org]

11. rsc.org [rsc.org]

12. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

13. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-
methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

14. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of
dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as
antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2,4-Dimethoxytoluene: A Comprehensive Technical
Guide for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295152#2-4-dimethoxytoluene-as-a-precursor-in-
organic-synthesis]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1295152?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/synthesis/2-4-dimethoxy-5-nitro-benzaldehyde.htm
https://acta-arhiv.chem-soc.si/52/52-4-460.pdf
https://www.diva-portal.org/smash/get/diva2:647348/FULLTEXT02.pdf
https://www.chemicalbook.com/synthesis/2-4-dihydroxy-5-nitrobenzaldehyde.htm
https://beilstein-journals.org/bjoc/keywordsearch?sv=13C+NMR&page=6
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-53-S1.pdf
https://www.researchgate.net/figure/The-synthesis-route-of-the-title-compound-i-2-eq-of-3-4-dimethoxybenzaldehyde-10_fig1_352924623
https://www.rsc.org/suppdata/d0/qo/d0qo00559b/d0qo00559b1.pdf
https://www.rsc.org/suppdata/d1/cy/d1cy01386f/d1cy01386f1.pdf
https://www.rsc.org/suppdata/ob/c3/c3ob40277k/c3ob40277k.pdf
https://www.rsc.org/suppdata/cc/c2/c2cc37126j/c2cc37126j.pdf
https://en.wikipedia.org/wiki/Quinoline_alkaloids
https://pubmed.ncbi.nlm.nih.gov/6928967/
https://pubmed.ncbi.nlm.nih.gov/6928967/
https://pubmed.ncbi.nlm.nih.gov/9804692/
https://pubmed.ncbi.nlm.nih.gov/9804692/
https://pubmed.ncbi.nlm.nih.gov/9804692/
https://www.benchchem.com/product/b1295152#2-4-dimethoxytoluene-as-a-precursor-in-organic-synthesis
https://www.benchchem.com/product/b1295152#2-4-dimethoxytoluene-as-a-precursor-in-organic-synthesis
https://www.benchchem.com/product/b1295152#2-4-dimethoxytoluene-as-a-precursor-in-organic-synthesis
https://www.benchchem.com/product/b1295152#2-4-dimethoxytoluene-as-a-precursor-in-organic-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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